molecular formula C22H18ClNO3 B3149527 Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 672951-93-8

Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3149527
CAS No.: 672951-93-8
M. Wt: 379.8 g/mol
InChI Key: LXQKESLMLCHYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS 672951-93-8) is a high-purity synthetic indole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C₂₂H₁₈ClNO₃ and a molecular weight of 379.84 g/mol, this compound is characterized by its pyrido[1,2-a]indole core, a structure of significant interest in medicinal chemistry . The indole scaffold is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and natural products . Scientific literature indicates that indole derivatives demonstrate a broad and promising spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Researchers investigate these compounds for their potential to interact with diverse cellular targets. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-2-26-22(25)21-18-10-9-17(27-14-15-6-5-7-16(23)12-15)13-20(18)24-11-4-3-8-19(21)24/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQKESLMLCHYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175623
Record name Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672951-93-8
Record name Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, substituent effects, and available experimental data.

Structural Analogs and Substituent Variations

Key analogs differ primarily in the substituents on the benzyloxy group or modifications to the ethoxy side chain.

Table 1: Structural Comparison of Pyrido[1,2-a]indole-10-carboxylate Derivatives
Compound Name (CAS) Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Purity Key Features
Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 3-chlorobenzyl (Inferred: C₂₂H₁₇ClNO₃) ~397.84* N/A Chlorine at meta position; ethyl ester
Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (478067-96-8) 2-chloro-6-fluorobenzyl C₂₂H₁₇ClFNO₃ 397.83 >90% Dual halogen (Cl, F); ortho and para positions
Ethyl 3-[(2,6-dichlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (478067-94-6) 2,6-dichlorobenzyl C₂₂H₁₇Cl₂NO₃ 414.28 N/A Dichloro substitution; increased lipophilicity
Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (339020-44-9) Hydrazino-oxoethoxy (no benzyl) C₁₇H₁₇N₃O₄ 327.34 N/A Functionalized ethoxy chain; potential for hydrogen bonding
Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate (478081-18-4) Trifluoromethyl anilino-ethoxy C₂₄H₁₉F₃N₂O₄ 456.42 N/A Trifluoromethyl group; enhanced metabolic stability

*Estimated based on analogs.

Biological Activity

Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that is characterized by the presence of a pyridoindole framework. The molecular formula is represented as C_19H_18ClN_2O_3, indicating the presence of chlorine, which often enhances biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit the SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication. The inhibition of this protease can lead to reduced viral load and improved therapeutic outcomes in viral infections .

Antiviral Activity

Recent studies have demonstrated that derivatives related to this compound exhibit promising antiviral properties. For example, certain indole carboxylates have been reported to possess an IC50 value of 250 nM against SARS-CoV-2 3CLpro, showcasing their potential as antiviral agents .

Antibacterial Properties

In addition to antiviral activity, there are indications that this compound may also exhibit antibacterial properties. Similar indole derivatives have been noted for their bacteriostatic effects, potentially through the disruption of bacterial metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • SARS-CoV-2 Inhibition : A study highlighted a series of pyridinyl indole derivatives that showed significant inhibition of the SARS-CoV-2 protease with varying degrees of potency. The most potent compound exhibited an IC50 value significantly lower than standard antiviral treatments .
  • Bacteriostatic Effects : Research on indole derivatives has shown their ability to inhibit bacterial growth by affecting metabolic pathways, suggesting a potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Type Compound IC50/EC50 Values Mechanism
AntiviralThis compoundIC50: 250 nMInhibition of SARS-CoV-2 3CLpro
AntibacterialRelated Indole DerivativeNot specifiedDisruption of bacterial metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyridoindole derivative was synthesized using N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and 1-chloro-2-methylpropane-2-ol as an alkylating agent at 80°C for 10 hours. Post-reaction purification involves silica gel chromatography (petroleum ether:ethyl acetate gradient) to isolate the target compound .

Q. How is the compound purified post-synthesis, and what purity benchmarks are used?

  • Methodological Answer : Purification commonly employs silica gel column chromatography with gradients of nonpolar to polar solvents (e.g., petroleum ether:ethyl acetate). Purity is validated using HPLC (>95% purity) and confirmed via LC-MS and 1^1H-NMR to ensure no residual solvents or by-products remain .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : A combination of 1^1H-NMR (to assess proton environments and coupling constants), LC-MS (for molecular weight confirmation), and IR spectroscopy (to identify functional groups like carbonyl or aromatic C-H stretches) is essential. For example, 1^1H-NMR peaks at δ 8.6–8.7 ppm may indicate aromatic protons in the pyridoindole core, while IR bands near 1628 cm1^{-1} confirm carbonyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

  • Methodological Answer : By-product formation (e.g., alkylation at unintended positions) can be mitigated by:

  • Solvent selection : Polar aprotic solvents like DMF or NMP enhance nucleophilicity.
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions.
  • Catalyst use : Phase-transfer catalysts improve reaction efficiency.
    Kinetic studies (monitoring via TLC or in situ spectroscopy) and DOE (Design of Experiments) can identify optimal conditions .

Q. How should researchers address discrepancies in biological activity data (e.g., kinase inhibition assays)?

  • Methodological Answer : Contradictions in IC50_{50} values may arise from assay variability (e.g., buffer pH, ATP concentration). To resolve this:

  • Validate assay conditions : Standardize substrate concentrations (e.g., 10 µM ATP for kinase assays) and use internal controls.
  • Orthogonal assays : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently .

Q. What computational strategies can predict the compound’s reactivity or binding modes in biological systems?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., EGFR kinase) by simulating ligand-receptor binding energies.
  • DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack during synthesis or metabolic pathways .

Q. How to design kinetic studies to elucidate the reaction mechanism of key synthetic steps?

  • Methodological Answer :

  • Rate determination : Monitor reaction progress via 1^1H-NMR or HPLC at fixed intervals under varying temperatures.
  • Isotopic labeling : Use 13^{13}C-labeled reagents to track bond formation/cleavage.
  • Activation energy calculation : Apply the Arrhenius equation using rate constants from temperature-dependent experiments .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data (e.g., unexpected 1^1H-NMR splitting patterns)?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

  • Variable-temperature NMR : Identify broadening or splitting changes caused by conformational exchange.
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments.
  • High-resolution MS : Rule out isotopic or adduct interference .

Experimental Design Considerations

Q. What controls are essential in biological activity assays for this compound?

  • Methodological Answer :

  • Positive controls : Use known kinase inhibitors (e.g., Gefitinib for EGFR) to validate assay sensitivity.
  • Negative controls : Include DMSO-only wells to assess solvent effects.
  • Dose-response curves : Test 5–6 concentrations in triplicate to calculate reliable IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.